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Compound of Interest

2-Amino-4-chlorobenzothiazole
Compound Name:
hydrobromide

Cat. No.: B1330048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-chlorobenzothiazole hydrobromide (C7HsBrCIN2S, MW: 265.56 g/mol , CAS:
27058-83-9). Due to the limited availability of experimental spectra for this specific salt in public
databases, this guide presents a combination of available data for the free base and predicted
data for the hydrobromide salt, alongside detailed experimental protocols for its
characterization.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 2-Amino-4-chlorobenzothiazole and its hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 2-Amino-4-chlorobenzothiazole hydrobromide is not
readily available. Therefore, predicted *H and 3C NMR chemical shifts are provided below.
These predictions were generated using computational models and should be used as a
reference for experimental verification. The spectra are predicted for the protonated form of 2-
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Amino-4-chlorobenzothiazole, as would be observed for the hydrobromide salt in a suitable
solvent like DMSO-ds.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Chemical Shift Lo
Proton ] Multiplicity
(ppm) in DMSO-de

H-5 76-7.8 Doublet

H-6 7.3-75 Triplet

H-7 72-7.4 Doublet
-NHs* 9.0-9.5 Broad Singlet

Table 2: Predicted 13C NMR Spectroscopic Data

Predicted Chemical Shift (ppm) in DMSO-

Carbon
de

C-2 168 - 172
C-4 128 - 132
C-5 125- 129
C-6 123 -127
C-7 120 - 124
C-3a 148 - 152
C-7a 130-134

Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for 2-Amino-4-
chlorobenzothiazole. For the hydrobromide salt, shifts in the N-H and C=N stretching
frequencies are expected due to protonation of the amino group and potential delocalization of
charge.
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Table 3: IR Spectroscopic Data

S & Characteristic Absorption Expected Shift for
unctional Grou
s (cm~*) (Free Base) Hydrobromide Salt

Shift to lower wavenumbers
(e.g., 2800-3200 cm~1) and

N-H Stretch (Amine) 3300 - 3500 (broad) )
broadening due to N*-H
vibrations.
Potential shift to higher
_ wavenumbers due to changes
C=N Stretch (Thiazole) 1620 - 1650 ) ]
in electron density upon
protonation.
Aromatic C-H Stretch 3000 - 3100 Minimal change expected.
Aromatic C=C Stretch 1450 - 1600 Minor shifts may be observed.
C-CI Stretch 700 - 800 Minimal change expected.
C-S Stretch 600 - 700 Minimal change expected.

Mass Spectrometry (MS)

In mass spectrometry using soft ionization techniques such as electrospray ionization (ESI), the
observed mass will correspond to the cationic part of the salt, which is the protonated 2-Amino-
4-chlorobenzothiazole.

Table 4: Mass Spectrometry Data
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lon Predicted m/z Notes

Corresponds to the protonated
free base (C7HeCIN2S*). The
presence of chlorine will result

[M+H]* 185.00 in an isotopic peak at m/z
187.00 with approximately
one-third the intensity of the
m/z 185 peak.

Common fragmentation
. ) pathways may involve the loss
Fragmentation Products Varies
of HCN, NHs, or cleavage of

the thiazole ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Amino-4-
chlorobenzothiazole hydrobromide.

NMR Spectroscopy Protocol

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-Amino-4-chlorobenzothiazole hydrobromide.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
ds). The use of DMSO-ds is recommended due to the expected good solubility of the salt
and its ability to exchange with labile protons.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (for a 400 MHz spectrometer):
o H NMR:

» Pulse Program: Standard single-pulse (zg30).
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» Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
» Spectral Width: 0-16 ppm.

» Relaxation Delay (d1): 1-2 seconds.

o 1BC NMR:

Pulse Program: Standard proton-decoupled (zgpg30).

Number of Scans: 1024 or more (due to the lower natural abundance of 13C).

Spectral Width: 0-200 ppm.

Relaxation Delay (d1): 2 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase and baseline correct the spectrum.

o Reference the spectrum to the residual solvent peak of DMSO-de (& = 2.50 ppm for *H and
0 = 39.52 ppm for 13C).

IR Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for

solid samples.
e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
solvent such as isopropanol and allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Data Acquisition:
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o Place a small amount of 2-Amino-4-chlorobenzothiazole hydrobromide powder onto
the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Acquire the IR spectrum over a range of 4000-400 cm™1.

o Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

o Data Processing:

o The acquired spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol (ESI)

e Sample Preparation:

o Prepare a stock solution of 2-Amino-4-chlorobenzothiazole hydrobromide at a
concentration of approximately 1 mg/mL in a suitable solvent such as methanol or
acetonitrile.

o Further dilute this stock solution to a final concentration of 1-10 pug/mL using a mixture of
methanol and water (typically 1:1) with 0.1% formic acid to promote protonation.

e Instrument Parameters (for a typical ESI-QTOF or ESI-lon Trap mass spectrometer):

[¢]

lonization Mode: Positive Electrospray lonization (ESI+).

o

Capillary Voltage: 3-4 kV.

[e]

Drying Gas (N2): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

(¢]

Nebulizer Pressure: 10-20 psi.

[¢]

Mass Range: m/z 50-500.
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» Data Acquisition and Analysis:

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 pyL/min.

o

[¢]

Acquire the full scan mass spectrum.

For fragmentation analysis (MS/MS), select the precursor ion (m/z 185.00) and subject it
to collision-induced dissociation (CID) with argon or nitrogen gas.

[e]

[¢]

Analyze the resulting product ion spectrum to identify the fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a novel or uncharacterized compound such as 2-Amino-4-
chlorobenzothiazole hydrobromide.

Sample Preparation
(2-Amino-4-chlorobenzothiazole HBr)

NMR Spectroscopy IR Spectroscopy (ATR) Mass Spectrometry (ESI)
1H NMR & 13C NMR Data Acquisition IR Spectrum Acquisition MS Full Scan & MS/MS Data Acquisition
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Caption: Spectroscopic characterization workflow for 2-Amino-4-chlorobenzothiazole
hydrobromide.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data and
Characterization of 2-Amino-4-chlorobenzothiazole Hydrobromide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1330048#spectroscopic-
data-nmr-ir-mass-spec-for-2-amino-4-chlorobenzothiazole-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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